[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
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Overview
Description
[1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol: is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a fluorine atom in the benzothiazole ring enhances the compound’s stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable fluorinated precursor.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the benzothiazole intermediate.
Methanol Addition: The final step involves the addition of a methanol group to the piperidine ring, which can be achieved through a reduction reaction using a suitable reducing agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction of the benzothiazole ring can lead to the formation of dihydrobenzothiazole derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydrobenzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as an antimicrobial agent.
- Studied for its effects on various biological pathways.
Medicine:
- Explored for its potential use in the treatment of neurological disorders.
- Evaluated for its anti-inflammatory and analgesic properties.
Industry:
- Used in the development of new materials with specific properties.
- Employed in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol involves its interaction with specific molecular targets in the body. The fluorine atom enhances the compound’s ability to bind to its target, increasing its efficacy. The compound may interact with enzymes or receptors, modulating their activity and leading to the desired therapeutic effects.
Comparison with Similar Compounds
- 6-Fluoro-1,3-benzothiazol-2-amine
- 1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanamine
- 6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides
Uniqueness:
- The presence of the piperidine ring and methanol group distinguishes [1-(6-Fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol from other benzothiazole derivatives.
- The specific substitution pattern enhances its biological activity and stability compared to similar compounds.
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-3-4-11-12(6-10)18-13(15-11)16-5-1-2-9(7-16)8-17/h3-4,6,9,17H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWKXLPBYTYBSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C=C(C=C3)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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